Potassium trifluoro(7-methoxybenzofuran-2-yl)borate
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Overview
Description
Potassium trifluoro(7-methoxy-1-benzofuran-2-yl)boranuide is a chemical compound that belongs to the class of organotrifluoroborates These compounds are known for their stability and versatility in various chemical reactions, particularly in the field of organic synthesis
Preparation Methods
The synthesis of potassium trifluoro(7-methoxy-1-benzofuran-2-yl)boranuide typically involves the reaction of 7-methoxy-1-benzofuran-2-boronic acid with potassium bifluoride (KHF2). This reaction is carried out under mild conditions, often in an aqueous or alcoholic solvent, to yield the desired organotrifluoroborate salt. The reaction can be represented as follows:
7-methoxy-1-benzofuran-2-boronic acid+KHF2→potassium trifluoro(7-methoxy-1-benzofuran-2-yl)boranuide
Chemical Reactions Analysis
Potassium trifluoro(7-methoxy-1-benzofuran-2-yl)boranuide is primarily used in Suzuki–Miyaura coupling reactions, a type of cross-coupling reaction that forms carbon-carbon bonds. This reaction involves the transmetalation of the organotrifluoroborate with a palladium catalyst, followed by reductive elimination to form the desired product. The general reaction scheme is as follows:
Ar-X+R-BF3KPd catalystAr-R+KBF3
Common reagents used in these reactions include aryl halides (Ar-X), palladium catalysts, and bases such as potassium carbonate. The major products formed are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
Potassium trifluoro(7-methoxy-1-benzofuran-2-yl)boranuide has several applications in scientific research:
Chemistry: It is widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions to form biaryl compounds.
Industry: The compound is used in the synthesis of advanced materials and fine chemicals, contributing to the development of new technologies and products.
Mechanism of Action
The mechanism of action of potassium trifluoro(7-methoxy-1-benzofuran-2-yl)boranuide in Suzuki–Miyaura coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The organotrifluoroborate transfers its organic group to the palladium center, forming a palladium-aryl complex.
Reductive Elimination: The palladium catalyst facilitates the formation of the carbon-carbon bond, releasing the biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Potassium trifluoro(7-methoxy-1-benzofuran-2-yl)boranuide can be compared with other organotrifluoroborates, such as potassium 4-methoxyphenyltrifluoroborate and potassium 2-methoxyphenyltrifluoroborate . These compounds share similar reactivity in Suzuki–Miyaura coupling reactions but differ in their substituents and resulting chemical properties. The presence of the benzofuran moiety in potassium trifluoro(7-methoxy-1-benzofuran-2-yl)boranuide provides unique electronic and steric effects, making it a valuable reagent in specific synthetic applications.
Conclusion
Potassium trifluoro(7-methoxy-1-benzofuran-2-yl)boranuide is a versatile and valuable compound in the field of organic synthesis. Its unique chemical structure and reactivity make it an important reagent for forming carbon-carbon bonds, with applications in chemistry, biology, medicine, and industry. Ongoing research continues to explore its potential and expand its applications in various scientific fields.
Properties
Molecular Formula |
C9H7BF3KO2 |
---|---|
Molecular Weight |
254.06 g/mol |
IUPAC Name |
potassium;trifluoro-(7-methoxy-1-benzofuran-2-yl)boranuide |
InChI |
InChI=1S/C9H7BF3O2.K/c1-14-7-4-2-3-6-5-8(10(11,12)13)15-9(6)7;/h2-5H,1H3;/q-1;+1 |
InChI Key |
LFXHWLDQJBMUNW-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC2=C(O1)C(=CC=C2)OC)(F)(F)F.[K+] |
Origin of Product |
United States |
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